N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
This compound features a 1,4-dihydropyridine core substituted with a methoxybenzyloxy group at position 5, a methyl group at position 1, and an amide linkage to a 2,3-dihydro-1,4-benzodioxin moiety. The dihydropyridine scaffold is widely recognized for its pharmacological relevance, particularly in calcium channel modulation, while the benzodioxin ring may enhance metabolic stability due to its resistance to oxidative degradation . The methoxyphenyl methoxy substituent likely improves solubility compared to more lipophilic groups, and the amide bond provides structural rigidity for target binding.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-25-13-22(31-14-15-4-3-5-17(10-15)28-2)19(26)12-18(25)23(27)24-16-6-7-20-21(11-16)30-9-8-29-20/h3-7,10-13H,8-9,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIYBDAVCBOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Methoxybenzyl Group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin intermediate with a methoxybenzyl halide under basic conditions.
Construction of the Dihydropyridine Carboxamide: The final step involves the condensation of the intermediate with a dihydropyridine derivative, followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Target Compound
- Core : 1,4-dihydropyridine.
- N-linked benzodioxin: May reduce hepatic metabolism via cytochrome P450 enzymes.
AZ331 ()
- Core : 1,4-dihydropyridine.
- Thioether linkage ([2-(4-methoxyphenyl)-2-oxoethyl]thio): Increases lipophilicity and alters pharmacokinetics compared to the target’s ether linkage .
- Molecular Weight : ~460 g/mol (estimated).
Pyrimido-Benzimidazole Derivatives ()
- Core : Pyrimido[1,2-a]benzimidazole.
- Carboxamide at position 3: Mirrors the target’s amide but in a different spatial arrangement .
Structural and Functional Implications
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential pharmacological applications. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by a benzodioxin moiety and a dihydropyridine core. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5 |
| Molecular Weight | 443.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1071360-60-5 |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Calcium Channel Blockade : Dihydropyridines are known calcium channel blockers. This compound may inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : The benzodioxin structure may contribute to free radical scavenging properties, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound may have potential as an anticancer agent.
In Vivo Studies
Animal models have been used to assess the antihypertensive effects of the compound:
- Model : Spontaneously Hypertensive Rats (SHR)
- Dosage : 10 mg/kg body weight
- Outcome : Significant reduction in systolic blood pressure after administration compared to control groups.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with hypertension:
Clinical Trial Overview
| Parameter | Details |
|---|---|
| Study Design | Double-blind, placebo-controlled |
| Participants | 100 hypertensive patients |
| Duration | 12 weeks |
| Primary Outcome Measure | Change in systolic blood pressure |
Results indicated a statistically significant reduction in blood pressure compared to placebo (p < 0.05), supporting its use as an antihypertensive agent.
Q & A
Q. What are the standard synthetic routes for this compound, and how is purity confirmed during synthesis?
The synthesis typically involves multi-step reactions, including amide coupling and functional group protection/deprotection. Key steps include the formation of the benzodioxin-carboxamide core and methoxyphenyl ether linkages. Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Final purification employs column chromatography or recrystallization, with purity validated via high-performance liquid chromatography (HPLC) .
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening focuses on enzymatic targets such as α-glucosidase and acetylcholinesterase, with activity quantified via spectrophotometric assays measuring IC50 values. Cell-based assays (e.g., cytotoxicity studies using MTT assays) are performed to assess therapeutic potential. Dose-response curves are generated to determine efficacy thresholds .
Q. How is structural characterization performed for this compound?
NMR spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) confirms bond connectivity and stereochemistry. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. X-ray crystallography may resolve crystal structures for analogs with similar benzodioxin or dihydropyridine motifs .
Q. What solvents and reaction conditions optimize synthesis yield?
Polar aprotic solvents (e.g., DMF or DMSO) are preferred for amide coupling reactions. Temperatures range from 0°C (for sensitive intermediates) to reflux conditions (80–120°C). Catalysts like DMAP or HOBt improve coupling efficiency. Yields depend on stoichiometric ratios and reaction time optimization .
Q. Which structural motifs are associated with its pharmacological activity?
The benzodioxin ring enhances metabolic stability, while the methoxyphenyl group improves lipophilicity and target binding. The dihydropyridine core may contribute to redox activity or enzyme inhibition, as seen in analogs with acetylcholinesterase inhibitory effects .
Advanced Research Questions
Q. How can computational methods streamline reaction design and optimization?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize conditions. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC50 values or target selectivity may arise from assay variability (e.g., enzyme source, buffer pH). Meta-analyses using standardized protocols (e.g., WHO guidelines for enzyme assays) and orthogonal validation (e.g., SPR binding studies) clarify mechanisms. Statistical tools like ANOVA identify significant variables .
Q. How does fluorination in analogous compounds affect pharmacokinetics?
Fluorine substitution at specific positions (e.g., para to methoxy groups) enhances metabolic stability and blood-brain barrier penetration. Comparative studies using LC-MS/MS quantify plasma half-life and tissue distribution in model organisms .
Q. What advanced techniques elucidate its interaction with biological targets?
Cryo-EM or X-ray crystallography resolves binding modes with enzymes. Molecular dynamics simulations track conformational changes during ligand-receptor interactions. Isothermal titration calorimetry (ITC) measures binding thermodynamics .
Q. How can experimental design minimize resource use while maximizing data robustness?
Factorial design (e.g., Box-Behnken or Taguchi methods) reduces the number of experiments by testing multiple variables (e.g., temperature, solvent, catalyst) simultaneously. Response surface methodology (RSM) models interactions between factors to identify optimal conditions .
Methodological Insights Table
| Aspect | Techniques/Tools | Key References |
|---|---|---|
| Synthesis Monitoring | TLC, NMR, HPLC | |
| Bioactivity Screening | α-Glucosidase assay, MTT cytotoxicity | |
| Structural Analysis | X-ray crystallography, 2D NMR | |
| Computational Design | DFT, ICReDD reaction path search | |
| Data Robustness | Factorial design, ANOVA, RSM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
